molecular formula C18H21N5 B11233054 N-benzyl-2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine

N-benzyl-2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine

Cat. No.: B11233054
M. Wt: 307.4 g/mol
InChI Key: FQXHFUMKNMGIBJ-UHFFFAOYSA-N
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Description

BENZYL({2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is a complex organic compound characterized by its unique structure, which includes a benzyl group attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL({2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE typically involves multi-step organic reactions. One common method includes the initial formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The benzyl group is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of BENZYL({2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

BENZYL({2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

BENZYL({2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which BENZYL({2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE exerts its effects involves interactions with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-1-(4-methoxy-3-methylphenyl)propan-2-amine: This compound shares a similar structural framework but differs in the substitution pattern on the benzyl group.

    2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Another structurally related compound with different functional groups.

Uniqueness

BENZYL({2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is unique due to its combination of a benzyl group and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

N-benzyl-2-[1-(3-methylphenyl)tetrazol-5-yl]propan-2-amine

InChI

InChI=1S/C18H21N5/c1-14-8-7-11-16(12-14)23-17(20-21-22-23)18(2,3)19-13-15-9-5-4-6-10-15/h4-12,19H,13H2,1-3H3

InChI Key

FQXHFUMKNMGIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C(C)(C)NCC3=CC=CC=C3

Origin of Product

United States

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